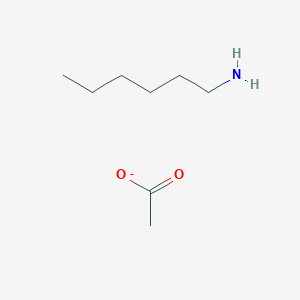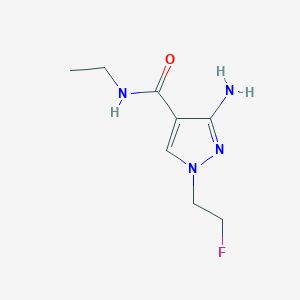![molecular formula C11H17N5 B11734738 N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine](/img/structure/B11734738.png)
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amin ist eine synthetische organische Verbindung, die zur Klasse der Pyrazolderivate gehört. Pyrazole sind fünf-gliedrige heterocyclische Verbindungen, die zwei Stickstoffatome an den Positionen 1 und 2 enthalten. Diese spezielle Verbindung zeichnet sich durch das Vorhandensein von zwei Pyrazolringen aus, die jeweils mit verschiedenen funktionellen Gruppen substituiert sind, was sie zu einem Molekül von Interesse in verschiedenen Bereichen der wissenschaftlichen Forschung macht.
Herstellungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amin beinhaltet typischerweise mehrstufige organische Reaktionen. Eine gängige Methode beinhaltet die Alkylierung von 1-Ethyl-1H-pyrazol-3-carbaldehyd mit 1,5-dimethyl-1H-pyrazol-4-amin unter basischen Bedingungen. Die Reaktion wird üblicherweise in Gegenwart einer Base wie Kaliumcarbonat (K2CO3) und einem geeigneten Lösungsmittel wie Dimethylformamid (DMF) bei erhöhten Temperaturen durchgeführt.
Industrielle Produktionsmethoden
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, umfassen. Das Verfahren würde auf Ausbeute und Reinheit optimiert, wobei häufig kontinuierliche Fließreaktoren und automatisierte Systeme eingesetzt werden, um eine gleichbleibende Qualität zu gewährleisten. Die Verwendung von Katalysatoren und fortschrittlichen Reinigungstechniken wie Chromatographie und Kristallisation würde eingesetzt werden, um die gewünschten Produktspezifikationen zu erreichen.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine typically involves multi-step organic reactions. One common method includes the alkylation of 1-ethyl-1H-pyrazole-3-carbaldehyde with 1,5-dimethyl-1H-pyrazol-4-amine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a suitable solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as chromatography and crystallization would be employed to achieve the desired product specifications.
Analyse Chemischer Reaktionen
Arten von Reaktionen
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amin kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Die Verbindung kann mit Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Wasserstoffperoxid (H2O2) oxidiert werden, um entsprechende Pyrazol-oxide zu bilden.
Reduktion: Reduktionsreaktionen können mit Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) durchgeführt werden, um reduzierte Pyrazolderivate zu erhalten.
Substitution: Nucleophile Substitutionsreaktionen können an den Pyrazolringen auftreten, wobei halogenierte Derivate unter Verwendung von Reagenzien wie Thionylchlorid (SOCl2) oder Phosphortribromid (PBr3) gebildet werden können.
Häufige Reagenzien und Bedingungen
Oxidation: KMnO4 in saurem oder neutralem Medium, H2O2 in Gegenwart eines Katalysators.
Reduktion: NaBH4 in Methanol oder Ethanol, LiAlH4 in wasserfreiem Ether.
Substitution: SOCl2 oder PBr3 unter wasserfreien Bedingungen.
Wichtigste gebildete Produkte
Wissenschaftliche Forschungsanwendungen
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amin hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Als Baustein bei der Synthese komplexerer organischer Moleküle und als Ligand in der Koordinationschemie verwendet.
Biologie: Auf seine potenziellen biologischen Aktivitäten, einschließlich antimikrobieller und entzündungshemmender Eigenschaften, untersucht.
Medizin: Als potenzieller Therapeutikum in der Arzneimittelforschung und -entwicklung, insbesondere bei der Entwicklung neuer Medikamente, untersucht.
Industrie: Bei der Entwicklung von Spezialchemikalien und -materialien, einschließlich Farbstoffen und Polymeren, eingesetzt.
Wirkmechanismus
Der Wirkmechanismus von N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amin beinhaltet seine Interaktion mit bestimmten molekularen Zielen und Signalwegen. Die Verbindung kann durch Bindung an Enzyme oder Rezeptoren wirken, wodurch ihre Aktivität moduliert wird. Beispielsweise könnte es bestimmte Enzyme hemmen oder aktivieren, die an Stoffwechselwegen beteiligt sind, was zu veränderten Zellfunktionen führt. Die genauen molekularen Ziele und Signalwege hängen von der jeweiligen Anwendung und dem Kontext der Verwendung ab.
Wirkmechanismus
The mechanism of action of N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity. For example, it could inhibit or activate certain enzymes involved in metabolic pathways, leading to altered cellular functions. The exact molecular targets and pathways would depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
N,N-Diisopropylethylamin: Ein tertiäres Amin, das in der organischen Synthese als nicht-nucleophile Base verwendet wird.
Memantin: Ein NMDA-Rezeptorantagonist, der zur Behandlung der Alzheimer-Krankheit eingesetzt wird.
Einzigartigkeit
N-[(1-Ethyl-1H-pyrazol-3-YL)methyl]-1,5-dimethyl-1H-pyrazol-4-amin ist durch seine duale Pyrazolringstruktur und spezifische funktionelle Gruppensubstitutionen einzigartig, die ihm unterschiedliche chemische und biologische Eigenschaften verleihen.
Eigenschaften
Molekularformel |
C11H17N5 |
|---|---|
Molekulargewicht |
219.29 g/mol |
IUPAC-Name |
N-[(1-ethylpyrazol-3-yl)methyl]-1,5-dimethylpyrazol-4-amine |
InChI |
InChI=1S/C11H17N5/c1-4-16-6-5-10(14-16)7-12-11-8-13-15(3)9(11)2/h5-6,8,12H,4,7H2,1-3H3 |
InChI-Schlüssel |
WKMPSFOKWZXIED-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C=CC(=N1)CNC2=C(N(N=C2)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


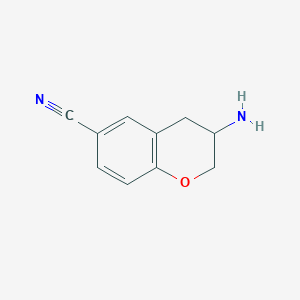
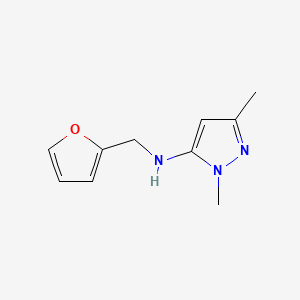
![hexyl({[1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734684.png)
![benzyl[(1-cyclopentyl-3-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734692.png)
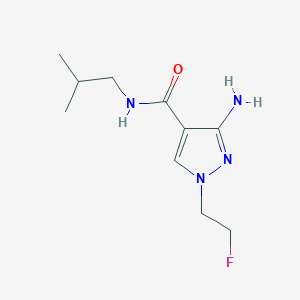
![4-({[1-(2-methylpropyl)-1H-pyrazol-5-yl]methyl}amino)butan-1-ol](/img/structure/B11734711.png)
![[(4-ethoxyphenyl)methyl][(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734719.png)

![[(2-Chloroquinolin-3-yl)methyl][(4-methylphenyl)methyl]amine](/img/structure/B11734735.png)
![1-(difluoromethyl)-N-{[1-(2-methylpropyl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-3-amine](/img/structure/B11734739.png)
![methyl (2S)-2-amino-3-(3-{[(tert-butoxy)carbonyl]amino}phenyl)propanoate](/img/structure/B11734742.png)
-1H-pyrazol-5-yl]methyl})amine](/img/structure/B11734744.png)
